Ferric 2-ethylhexanoate
Overview
Description
Ferric 2-ethylhexanoate, also known as iron(III) 2-ethylhexanoate, is a compound that has been utilized in various chemical processes due to its properties as a Lewis acid catalyst. It has been specifically employed in the stereoselective Diels–Alder reaction to produce cis-2-alkoxy-3,4-dihydro-2H-pyran-4-carboxylic acid, ethyl esters with high diastereoisomeric excesses . This compound is also involved in the synthesis of other iron complexes and has been studied for its role in the polymerization of ethylene .
Synthesis Analysis
The synthesis of iron(III) 2-ethylhexanoate is not directly described in the provided papers. However, its application in the synthesis of other complexes is noted. For instance, it is used in the preparation of ferrous complexes by reacting with 2-(carboxylato)-6-iminopyridines and FeCl2 . The synthesis process typically involves combining iron salts with 2-ethylhexanoic acid under controlled conditions.
Molecular Structure Analysis
The molecular structure of iron(III) 2-ethylhexanoate has been studied, revealing a trinuclear oxido-centered iron(III) cluster with a general formula Fe3(μ3-O)(eh)6(acetone)3. Mossbauer spectra indicate two equivalent iron(III) sites and one unique iron(III) site within the molecule. The iron centers are antiferromagnetically coupled, as evidenced by variable temperature magnetic measurements .
Chemical Reactions Analysis
Iron(III) 2-ethylhexanoate is known to catalyze various chemical reactions. It has been reported as a catalyst for the oxidation of unsaturated lipids, such as ethyl linoleate, in combination with ascorbic acid 6-palmitate . Additionally, it is involved in the reaction with polysiloxanes in silicone elastomeric formulations, where it counteracts oxidative embrittlement by converting to ferric silicate and reacting to form hexanoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of iron(III) 2-ethylhexanoate are inferred from its applications and reactions. It acts as a mild Lewis acid catalyst, indicating its ability to accept electron pairs during chemical reactions . Its role in the polymerization of ethylene suggests that it can facilitate the formation of complex molecules from simpler ones . The compound's stability at high temperatures is demonstrated by its use as a thermal stabilizer in elastomers . The antiferromagnetic coupling of its iron centers contributes to its magnetic properties .
Scientific Research Applications
Catalytic Applications
Ferric 2-ethylhexanoate has been explored in various catalytic applications. One study demonstrated its use in the synthesis of di-2-ethylhexyl maleate, highlighting its advantages such as low cost, ease of obtainability, and environmental friendliness (Wu Zhi, 2000). Additionally, iron(III) complexes, including those with ferric 2-ethylhexanoate, have shown promising results in catalyzing ethylene oligomerization and polymerization (P. Hao et al., 2010).
Material Science Applications
In material science, ferric 2-ethylhexanoate finds applications as a metal-organic precursor. It is used in the synthesis of various materials and also as a catalyst for ring-opening polymerizations (Shashank Mishra et al., 2007). Furthermore, it has been involved in the study of bio-inspired iron-based catalysts for the oxidation of unsaturated lipids (F. Miccichè et al., 2007).
Environmental and Biological Applications
Ferric 2-ethylhexanoate plays a role in environmental applications, such as in the bioleaching of printed circuit boards. This process utilizes ferric iron as a low-cost oxidant suitable for leaching metals from these boards (A. Hubau et al., 2018). Additionally, it has been involved in studies related to the photochemical decomposition of contaminants in acidic conditions, highlighting its potential in environmental remediation efforts (Masaki Ohno et al., 2014).
Photocatalytic and Other Chemical Applications
Ferric 2-ethylhexanoate is also significant in photocatalytic activities, particularly in the degradation of contaminants. Its ability to generate reactive oxygen species through redox processes in the presence of visible solar energy makes it a valuable asset in this field (Erik M. Casbeer et al., 2012).
Safety And Hazards
Ferric 2-ethylhexanoate is classified as a hazardous substance. It may cause genetic defects, cancer, and damage to organs . It may also be fatal if swallowed and enters airways . Safety measures include not breathing dust/fume/gas/mist/vapours/spray, obtaining special instructions before use, and wearing protective gloves/eye protection/face protection .
Future Directions
properties
IUPAC Name |
2-ethylhexanoate;iron(3+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H16O2.Fe/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUYRVWYCIOFRV-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45FeO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890632 | |
Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70890632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ferric 2-ethylhexanoate | |
CAS RN |
7321-53-1, 68187-36-0 | |
Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007321531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iron, 2-ethylhexanoate tall-oil fatty acids complexes | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70890632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iron tris(2-ethylhexanoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.994 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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